molecular formula C18H18N4O B2718654 2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide CAS No. 2034228-04-9

2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide

Cat. No.: B2718654
CAS No.: 2034228-04-9
M. Wt: 306.369
InChI Key: OOHBRPUWVZWQIQ-UHFFFAOYSA-N
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Description

2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide is a complex organic compound that features a benzimidazole moiety linked to a pyridine ring via an acetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide typically involves multiple steps, starting with the preparation of the benzimidazole core One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters, as well as the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzimidazole ring may yield benzimidazole N-oxides, while reduction can lead to the formation of reduced benzimidazole derivatives.

Scientific Research Applications

2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety can bind to active sites of enzymes, inhibiting their activity, while the pyridine ring may interact with other molecular targets, modulating their function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-1-yl)benzoic acid
  • 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline

Uniqueness

Compared to similar compounds, 2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide is unique due to its combination of the benzimidazole and pyridine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets that may not be achievable with other compounds.

Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-N-((5-cyclopropylpyridin-3-yl)methyl)acetamide is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H19N3O\text{C}_{17}\text{H}_{19}\text{N}_{3}\text{O}

This structure features a benzimidazole moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Properties

Research indicates that compounds containing benzimidazole structures exhibit significant anticancer activity. For instance:

  • Mechanism of Action : Benzimidazole derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This is particularly relevant for targeting various cancers such as breast and lung cancer.
  • Case Studies : A study by Zhang et al. (2023) demonstrated that a similar benzimidazole derivative effectively inhibited the growth of human breast cancer cells (MCF-7) with an IC50 value of 12 µM. The compound induced apoptosis via the intrinsic pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .

Antimicrobial Activity

Benzimidazole derivatives have also shown promising antimicrobial properties:

  • Mechanism : These compounds may disrupt bacterial cell wall synthesis or interfere with nucleic acid metabolism.
  • Research Findings : In a study conducted by Lee et al. (2022), a related benzimidazole compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives is another area of interest:

  • Mechanism : These compounds may inhibit the production of pro-inflammatory cytokines and modulate signaling pathways such as NF-kB.
  • Evidence : A recent investigation revealed that a benzimidazole derivative reduced lipopolysaccharide (LPS)-induced inflammation in macrophages, decreasing levels of TNF-alpha and IL-6 .

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInhibition of tubulin polymerizationZhang et al., 2023
AntimicrobialDisruption of cell wall synthesisLee et al., 2022
Anti-inflammatoryInhibition of pro-inflammatory cytokinesResearch Study

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[(5-cyclopropylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c23-18(11-22-12-21-16-3-1-2-4-17(16)22)20-9-13-7-15(10-19-8-13)14-5-6-14/h1-4,7-8,10,12,14H,5-6,9,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHBRPUWVZWQIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNC(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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